

# Pefloxacin Mesylate Dihydrate pharmacological studies

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Pefloxacin Mesylate Dihydrate

CAS No.: 149676-40-4

Cat. No.: S538880

[Get Quote](#)

## Pharmacological Profile & Pharmacokinetics

Table 1: Core Pharmacological Properties of Pefloxacin Mesylate Dihydrate

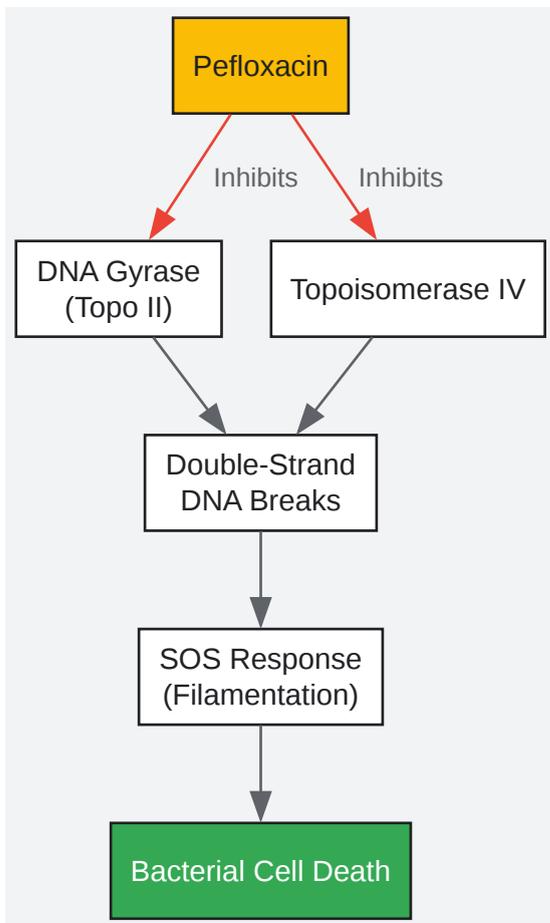
Property	Description
Drug Class	Fluoroquinolone (third-generation) antibacterial [1].
Modality	Small molecule [2].
Mechanism of Action	Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA transcription and replication. This interference leads to double-strand breaks in bacterial DNA [2] [1].
Primary Targets	DNA gyrase (primary target in gram-negative bacteria); Topoisomerase IV (primary target in gram-positive bacteria) [2].
Bactericidal Activity	Strongly bactericidal, inducing a "biphasic" killing effect and triggering a harmful SOS response in bacterial cells [1].

Table 2: Pharmacokinetic Summary of Pefloxacin

Parameter	Value / Observation	Subject & Conditions
Bioavailability	~90-100% (oral) [3] [4]	Humans, single 400 mg dose
Protein Binding	20-30% [2]	-
Volume of Distribution	~1.7 L/kg [3]	Humans, indicates extensive tissue penetration
Elimination Half-Life	8.6 hours (parent drug) [2]; 9.7 - 13.7 hours (reported range) [4]	Humans
Metabolism	Extensive hepatic metabolism. Major metabolites: Norfloxacin (active), Pefloxacin N-oxide (low activity) [2] [5].	-
Route of Elimination	Approximately 50% of a dose is excreted in urine as parent drug and metabolites; the remainder is excreted in feces [3].	-
Clearance	Total: 5.2 - 8.3 L/h; Non-renal clearance is the predominant pathway (~90% of total clearance) [4].	Humans

## Mechanism of Action

The following diagram illustrates the bactericidal mechanism of **Pefloxacin Mesylate Dihydrate**.



[Click to download full resolution via product page](#)

## Experimental Protocols

Here are detailed methodologies for key pharmacological studies.

### Protocol 1: Pharmacokinetic Study in Broiler Chickens

This protocol is adapted from a study investigating the pharmacokinetics of pefloxacin after IV and oral administration in broiler chickens [5].

- **1. Test System & Housing:** Use healthy, 40-day-old broiler chickens. House individually with free access to antibiotic-free feed and water. Withhold food for 12 hours prior to oral dosing.
- **2. Drug Administration:**
  - **Formulation:** Dissolve **Pefloxacin Mesylate Dihydrate** in sterile 0.9% saline.

- **Dosage:** Administer a single dose of 10 mg/kg body weight.
- **Routes:** Intravenous (IV) via the brachial vein and oral gavage directly into the crop in a crossover design with a sufficient washout period.
- **3. Sample Collection:**
  - **Blood:** Collect serial blood samples (e.g., at 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose into heparinized tubes.
  - **Processing:** Centrifuge blood at 1,500 g for 10 minutes to obtain plasma. Store plasma at -45°C until analysis.
- **4. Bioanalysis (HPLC with FLD):**
  - **Apparatus:** HPLC system with a fluorescence detector (excitation: 330 nm, emission: 440 nm) and a C18 reversed-phase column.
  - **Extraction:** Thaw plasma samples. Add 0.5 mL of plasma to 8 mL of methylene chloride and 0.5 mL of 0.5 M sodium phosphate buffer (pH 7.5). Shake mechanically and centrifuge. Repeat extraction 3 times and pool organic phases. Back-extract the pooled organic phase with 0.5 mL of 0.5 M NaOH. Use the aqueous (upper) layer for injection.
  - **Chromatography:** Use a mobile phase of acetonitrile and an aqueous buffer (containing sodium acetate, citric acid, and trimethylamine, pH 4.8) at a flow rate of 2 mL/min.
  - **Quantification:** Use external calibration curves of pefloxacin and norfloxacin in blank plasma for quantification.
- **5. Pharmacokinetic Analysis:** Fit the plasma concentration-time data to a two-compartment open model using appropriate software to calculate key parameters like half-life ( $t_{1/2}$ ),  $C_{\text{MAX}}$ ,  $T_{\text{MAX}}$ , and bioavailability (F).

## Protocol 2: Comparative Bioavailability Study in Humans

This protocol is based on a randomized, two-way crossover study comparing pefloxacin pharmacokinetics in patients with cystic fibrosis (CF) and healthy volunteers [4].

- **1. Study Design:** A randomized, single-dose, two-way crossover study with a washout period of at least 10 days.
- **2. Subjects:** Enroll adult volunteers (e.g., 8 patients with CF and 10 healthy volunteers) after ethical approval and informed consent.
- **3. Dosing:**
  - **Intravenous:** Administer 400 mg of pefloxacin as a 30-minute intravenous infusion.
  - **Oral:** Administer a single 400 mg oral tablet with 150 mL of water.
- **4. Sample Collection:**
  - **Blood:** Draw serial blood samples over 48 hours post-dose for both IV and oral routes. For IV, collect samples during and after the infusion. For oral, collect samples from 15 minutes onwards.

- **Urine:** Collect urine at scheduled intervals (e.g., 0-1, 1-2, 2-3, 3-4, 4-6, 6-8, 8-12, 12-24, and 24-48 hours) post-dose.
- **Handling:** Centrifuge blood samples immediately, and freeze all plasma and urine samples at -20°C until analysis.
- **5. Data Analysis:** Use population pharmacokinetic modeling to simultaneously describe the data for pefloxacin and its metabolites. Account for body size and composition using allometric scaling (e.g., based on Fat-Free Mass) to compare parameters like clearance and volume of distribution between study groups.

## Protocol 3: Toxicity Assessment in Zebrafish Embryos

This protocol summarizes a study evaluating the developmental toxicity of pefloxacin using zebrafish embryos as a model [6].

- **1. Embryo Collection & Acclimation:** Obtain fertilized zebrafish eggs from adult pairs. Under a microscope, select normal, fertilized embryos for the experiment.
- **2. Exposure Setup:**
  - **Solution Preparation:** Prepare a stock solution of **Pefloxacin Mesylate Dihydrate** in reconstituted water (e.g., according to ISO 6341). Dilute to desired exposure concentrations.
  - **Groups:** Incubate embryos in a multi-well plate (e.g., 6 embryos per well in 1 mL of solution). Include a control group (reconstituted water only) and several PFLX concentration groups, with multiple replicates per group.
  - **Conditions:** Maintain embryos in a light-cycle incubator at  $26 \pm 0.5^\circ\text{C}$ . Refresh the exposure solution daily.
- **3. Endpoint Assessment:** Observe and record the following daily until at least 96 hours post-fertilization (hpf):
  - **Mortality:** Remove dead embryos immediately.
  - **Hatching Rate:** Record the number of hatched embryos.
  - **Malformations:** Check for deformities (e.g., pericardial edema, spinal curvature).
  - **Heart Rate:** Count the heartbeats of larvae over a fixed time under a microscope.
- **4. Data Analysis:** Calculate LC<sub>50</sub> (median lethal concentration) and EC<sub>50</sub> (median effect concentration) values using probit or non-linear regression analysis.

## Safety and Toxicity Profile

Pefloxacin carries the class-related adverse effects of fluoroquinolones [3].

- **Musculoskeletal:** Tendon damage and tendon rupture, particularly of the Achilles tendon, is a recognized risk [3] [4]. The drug can also cause cartilage erosion in young, growing animals and should be avoided in this population where possible [3].
- **Central Nervous System:** Headache, dizziness, and sleep disturbances may occur. More serious, though rarer, effects include seizures, delirium, and hallucinations [3].
- **Gastrointestinal:** Nausea, abdominal discomfort, vomiting, and diarrhea are the most common complaints. *Clostridium difficile*-associated colitis has been reported [3].
- **Other Reactions:** Photosensitivity reactions and allergic reactions can occur [2] [3].

## Conclusion

**Pefloxacin Mesylate Dihydrate** is a well-studied fluoroquinolone antibiotic with a clear mechanism of action, favorable pharmacokinetics including high oral bioavailability and extensive tissue penetration, and a defined toxicity profile. The experimental protocols outlined provide a robust framework for researchers to conduct pharmacological and toxicological evaluations of this compound in various models.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Pefloxacin Mesylate Dihydrate | Topoisomerase inhibitor [selleckchem.com]
2. Pefloxacin: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Pefloxacin - an overview | ScienceDirect Topics [sciencedirect.com]
4. Comparable Bioavailability and Disposition of Pefloxacin in ... [pmc.ncbi.nlm.nih.gov]
5. Oral Bioavailability and Plasma Disposition of Pefloxacin in ... [pmc.ncbi.nlm.nih.gov]
6. Toxic Effects and Mechanism of Pefloxacin on the Early ... [mdpi.com]

To cite this document: Smolecule. [Pefloxacin Mesylate Dihydrate pharmacological studies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b538880#pefloxacin-mesylate-dihydrate-pharmacological-studies>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)